Silicon-containing organic compounds, particularly those with vinyl groups, have garnered significant attention due to their utility in various synthetic applications. Among these, trialkylsilanes have been explored for their potential as reagents and intermediates in organic synthesis. The unique reactivity of silicon allows for the development of novel synthetic pathways, providing access to a range of functionalized molecules.
Trialkylsilanes, such as triethylsilane, have been employed as scavengers in synthetic chemistry, particularly in peptide synthesis. The mechanism of action involves the scavenging of acid byproducts, such as trifluoroacetic acid (TFA), which is commonly used for the deprotection of amino acid protecting groups. Triethylsilane acts as a nucleophile, reacting with electrophilic carbocations or acid byproducts, thereby preventing side reactions and improving the overall efficiency of the synthetic process24.
The use of 1-trifluoromethylvinylsilane has been demonstrated as a CF2=C(-)-CH2+ synthon, which is a valuable building block in the synthesis of various 1,1-difluoro-1-alkenes. Through a two-step process involving an SN2' reaction followed by electrophilic substitution, researchers have been able to synthesize monosubstituted, brominated, and allylic alcohol difluoroalkenes. This showcases the versatility of vinylsilanes in constructing complex molecular architectures1.
In peptide synthesis, triethylsilane has been shown to be an effective scavenger for TFA during the deprotection of amino acid protecting groups. Its use leads to increased yields, reduced reaction times, and improved selectivity, which is crucial for the synthesis of complex peptides. The ability of triethylsilane to reduce the indole ring of tryptophan without affecting other sensitive protecting groups highlights its selectivity and utility in the field of peptide chemistry24.
Triacetoxyvinylsilane (TAVS) has been utilized as a precursor in sol-gel chemistry to produce coatings for materials such as aluminum. The infrared and Raman spectroscopic analysis of TAVS and its sol-gel derivatives provides insight into the molecular structure and the effects of thermal treatment on the condensation and vinyl decomposition processes. This application demonstrates the role of vinylsilanes in materials science, particularly in surface treatments and the development of protective coatings3.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: